Cyclopentyl chloroformate
Overview
Description
Cyclopentyl chloroformate is a chemical compound that is not directly discussed in the provided papers. However, chloroformates in general are key reagents for synthesizing carbonates and carbamates, as indicated in the study on photo-on-demand synthesis of chloroformates . This suggests that cyclopentyl chloroformate could potentially be synthesized and used in similar chemical reactions to produce corresponding cyclopentyl carbonates and carbamates.
Synthesis Analysis
While the direct synthesis of cyclopentyl chloroformate is not described, the photo-on-demand synthesis of chloroformates using a chloroform solution containing a primary alkyl alcohol provides insight into a possible synthetic route . This method could theoretically be adapted to synthesize cyclopentyl chloroformate by using cyclopentyl alcohol in the reaction with chloroform under photochemical conditions.
Molecular Structure Analysis
The molecular structure of cyclopentyl chloroformate is not analyzed in the provided papers. However, the structure refinement of Cyclosporin A in chloroform using residual dipolar couplings (RDCs) demonstrates the utility of NMR techniques in chloroform to determine the time-averaged structure of molecules . Similar methods could be applied to analyze the molecular structure of cyclopentyl chloroformate.
Chemical Reactions Analysis
Chloroformates are versatile reagents for the synthesis of carbonates and carbamates, as shown in the study where chloroformates were synthesized on demand and used for one-pot conversion to carbonates and carbamates . Cyclopentyl chloroformate could similarly react with alcohols or amines to form the corresponding cyclopentyl carbonates or carbamates.
Physical and Chemical Properties Analysis
The physical properties of chloroformates are not directly discussed in the provided papers. However, the physical properties of methylenecyclopent[a]azulenes, which are derivatives of cyclopent[a]azulenes, are mentioned, suggesting that the physical properties of related compounds can be significant in understanding their chemical behavior . The kinetics and mechanism of hydrolysis of cyclopentolate hydrochloride in alkaline solutions provide insight into the stability and degradation pathways of cyclopentyl esters, which could be relevant to the properties of cyclopentyl chloroformate .
Scientific Research Applications
- Summary of the Application : Cyclopentyl chloroformate has been used in the structural modification of fentanyls for their retrospective identification by gas chromatographic analysis . This represents the first application of chloroformates in the chemical modification of this class of synthetic opioids .
- Methods of Application : The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane . Parameters that were studied and fully optimized for the method included temperature, solvent, nature of scavenging base, and reaction time .
- Results or Outcomes : The methodology has been applied to the chemical modification of a panel of nine fentanyls and in all cases, the molecular ion peak for the Troc-norfentanyl product bearing the distinctive trichloroethyl isotopic signature can be clearly observed . The method’s Lower Limit of Detection (LLOD) was determined to be 10 ng/mL while its Lower Limit of Quantification (LLOQ) was found to be 20 ng/mL .
Safety And Hazards
Cyclopentyl chloroformate is irritating to the eyes, skin, and mucous membranes. It is harmful if swallowed and toxic in case of inhalation . It’s advised to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Future Directions
The future outlook of the cyclopentyl chloroformate market is promising, with a projected compound annual growth rate (CAGR) during the forecasted period . This growth can be attributed to the increasing demand for pharmaceuticals and agrochemicals, which drives the need for advanced synthesis techniques and reagents like cyclopentyl chloroformate .
properties
IUPAC Name |
cyclopentyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQCRLNKHHXELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371005 | |
Record name | Cyclopentyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl chloroformate | |
CAS RN |
50715-28-1 | |
Record name | Cyclopentyl chloroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50715-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050715281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopentyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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